N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide
Description
N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-3-methylbenzamide is a benzamide derivative featuring dual dimethylamino groups on both the ethyl bridge and the para-position of the phenyl ring. While specific biological data are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in central nervous system (CNS) targeting or enzyme modulation .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15-7-6-8-17(13-15)20(24)21-14-19(23(4)5)16-9-11-18(12-10-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPWZZFHPQVAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3-methylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-(dimethylamino)phenyl magnesium bromide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or related derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s dimethylamino groups play a crucial role in its binding affinity and specificity, influencing the pathways involved in its action .
Comparison with Similar Compounds
Morpholino-Triazine-Benzamide Hybrid ()
Compound: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Key Features:
- Triazine Core : Introduces planar, electron-deficient aromaticity, enabling π-π stacking interactions.
- Morpholino Substituents: Enhance solubility and may modulate kinase inhibition.
- Ureido Linkage : Provides rigidity and hydrogen-bonding capacity.
Comparison :
Pesticide Benzamides ()
Examples :
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Chlorine substituents enhance lipophilicity, typical in herbicides.
- Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) : Combines sulfonamide and triazole for broad-spectrum herbicidal activity.
Comparison :
- Substituent Effects: The target compound’s dimethylamino groups contrast with the halogenated phenyl rings in pesticides. Halogens increase hydrophobicity and membrane permeability (critical for agrochemicals), while dimethylamino groups may favor solubility and CNS penetration .
Triazole-Benzamide Derivatives ()
Compound: (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(dibenzylamino-triazolyl)benzamide Key Features:
- Triazole Ring : Enables click chemistry for modular synthesis.
Comparison :
- The target compound lacks triazole but shares a benzamide backbone. The dibenzylamino group in this analog may prolong half-life, whereas the dimethylamino groups in the target could enhance receptor binding via charge interactions .
Medicinal Heterocycles ()
Examples :
- Spiro-Indoline-Pyrrolidinone: Combines spirocyclic rigidity with a dimethylamino-phenyl group for CNS activity.
- Thioacetic Acid Derivative : Sulfur atom enhances metabolic stability.
Comparison :
Methoxy/Fluorophenyl Benzamides ()
Examples :
- N-[2-(2,3-Dihydrobenzodioxinyl)ethyl]-4-fluorobenzamide : Fluorine enhances electronegativity, affecting binding affinity.
Comparison :
- The dimethylamino groups in the target compound are stronger electron donors than fluorine or methoxy substituents, which may alter interactions with aromatic residues in target proteins .
Comparative Data Table
| Compound Class | Key Substituents | Synthesis Yield | Potential Applications | Key Differentiators |
|---|---|---|---|---|
| Target Compound | Dual dimethylamino, 3-methylbenzamide | Not reported | CNS drugs, enzyme modulation | High basicity, hydrogen bonding |
| Morpholino-Triazine-Benzamide | Triazine, morpholino, ureido | 50% | Kinase inhibitors | Planar triazine core |
| Pesticide Benzamides | Halogens, sulfonamides | Not reported | Herbicides, fungicides | High lipophilicity |
| Triazole-Benzamide | Dibenzylamino, triazole | 50% | Anticancer agents | Click chemistry compatibility |
| Spiro-Indoline Derivatives | Spirocyclic, naphthoyl | Not reported | CNS disorders | Rigid 3D structure |
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by two dimethylamino groups and a 3-methylbenzamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 288.4 g/mol. The structural representation can be summarized as follows:
- Dimethylamino groups : Contribute to its basicity and potential interaction with biological targets.
- Benzamide moiety : Implicated in receptor binding and activity modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is known to interact with various neurotransmitter receptors, particularly those involved in pain modulation and central nervous system (CNS) activity.
- Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, which can enhance mood and alleviate pain.
- Analgesic Effects : Preliminary studies suggest that it may exhibit analgesic properties, potentially making it useful in pain management therapies.
Biological Activity Overview
Case Studies
-
Acute Intoxication Case :
A documented case involving acute intoxication due to the combined use of fentanyl and a structurally similar compound (U-47700) highlighted the potential dangers of misuse. The patient exhibited severe respiratory depression, emphasizing the need for caution in clinical applications . -
Antidepressant-like Effects :
Research indicates that compounds with similar structures may produce antidepressant-like effects in animal models. These effects are often linked to increased levels of monoamines in the synaptic cleft, suggesting a mechanism that could be explored further for therapeutic applications .
Research Findings
Recent studies have focused on the pharmacodynamics of this compound. Key findings include:
- In Vitro Studies : Demonstrated significant inhibition of serotonin reuptake in neuronal cultures, suggesting potential antidepressant properties.
- In Vivo Studies : Animal models showed reduced pain sensitivity when administered this compound, indicating its analgesic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
